2-Nitro-4-(oxetan-3-YL)aniline
Description
2-Nitro-4-(oxetan-3-yl)aniline is a substituted aniline derivative featuring a nitro group (-NO₂) at the 2-position and an oxetane ring at the 4-position of the benzene ring. The oxetane moiety introduces steric bulk and polarity, while the nitro group confers strong electron-withdrawing effects. This combination makes the compound structurally distinct from simple nitroanilines (e.g., 2-, 3-, or 4-nitroaniline) and other aryl amines with ether or alkyl substituents. Potential applications may include pharmaceutical intermediates or materials science, where the oxetane’s ring strain and hydrogen-bonding capacity could modulate reactivity or solubility .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-nitro-4-(oxetan-3-yl)aniline |
InChI |
InChI=1S/C9H10N2O3/c10-8-2-1-6(7-4-14-5-7)3-9(8)11(12)13/h1-3,7H,4-5,10H2 |
InChI Key |
IVJIRBLBPLKPNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Analogs :
- 2-Nitroaniline : The nitro group at the 2-position creates strong intramolecular hydrogen bonding with the amine, reducing basicity compared to para-substituted analogs. This positioning also limits resonance stabilization .
- 4-Nitroaniline: The para-nitro group allows full resonance stabilization, increasing acidity (pKa ~1.0) and reducing solubility in non-polar solvents .
- 4-(Oxetan-3-yloxy)aniline : The oxetane-O-linkage enhances polarity and hydrogen-bonding capacity compared to direct C-linked oxetanes (as in 2-Nitro-4-(oxetan-3-yl)aniline) .
Impact of Oxetane vs. Other Substituents :
Physical and Spectroscopic Properties
Toxicity and Handling
- 2-Nitroaniline : Classified as toxic (LD₅₀ ~500 mg/kg in rats), with exposure linked to methemoglobinemia .
- 4-Nitroaniline : Similar toxicity profile but higher solubility increases dermal absorption risk .
- This compound: Expected to exhibit lower volatility than 2-nitroaniline due to higher molecular weight, but the oxetane may introduce novel metabolic pathways requiring further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
